![molecular formula C21H19N3OS B2477647 2-(3-Methoxyphenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine CAS No. 1207056-49-2](/img/structure/B2477647.png)
2-(3-Methoxyphenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine
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Description
2-(3-Methoxyphenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine, also known as MMB-PP, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the pyrazolo[1,5-a]pyrazine family of compounds, which have been found to exhibit a variety of biological activities. MMB-PP is known to possess potent inhibitory activity against a class of enzymes called protein kinases, which play a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-inflammatory Agents : Researchers have explored the anti-inflammatory potential of this compound due to its unique pyrazolo[1,5-a]pyrazine scaffold. It may inhibit pro-inflammatory pathways, making it a candidate for drug development .
- PI3Kγ Inhibitors : The compound’s structure suggests it could inhibit PI3Kγ, a kinase implicated in cancer and immune disorders. Investigating its activity against PI3Kγ could lead to novel therapeutic agents .
Fluorescent Probes and Imaging
- Fluorescent Pyrazolo[1,5-a]pyridine Derivatives : Researchers have synthesized fluorescent probes based on pyrazolo[1,5-a]pyridine. These probes exhibit rapid pH response, high quantum yield, and selectivity. They can be used for intracellular pH monitoring and imaging applications .
Catalysis and Synthetic Chemistry
- Iodine-Catalyzed Reactions : The compound’s reactivity has been harnessed in iodine-catalyzed methodologies. For instance, it facilitates the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from amino pyrazoles, chalcones, and diselenides. These functionalized derivatives find applications in diverse fields .
properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-5-3-6-16(11-15)14-26-21-20-13-19(23-24(20)10-9-22-21)17-7-4-8-18(12-17)25-2/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOORICXPAYIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine |
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